molecular formula C17H18ClNO4 B14515866 4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide CAS No. 62539-33-7

4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide

Cat. No.: B14515866
CAS No.: 62539-33-7
M. Wt: 335.8 g/mol
InChI Key: RHLAEDMUZNAPDN-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a benzamide moiety, and a dimethoxyphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(3,4-dimethoxyphenoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of phenol or amine derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of quorum sensing in bacteria, thereby disrupting cell-to-cell communication and biofilm formation . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide is unique due to the presence of both chloro and dimethoxyphenoxyethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

62539-33-7

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

4-chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide

InChI

InChI=1S/C17H18ClNO4/c1-21-15-8-7-14(11-16(15)22-2)23-10-9-19-17(20)12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,19,20)

InChI Key

RHLAEDMUZNAPDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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